molecular formula C11H24O B158211 2-Undecanol CAS No. 1653-30-1

2-Undecanol

Cat. No. B158211
CAS RN: 1653-30-1
M. Wt: 172.31 g/mol
InChI Key: XMUJIPOFTAHSOK-UHFFFAOYSA-N
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Description

2-Undecanol, also known as sec-Undecyl Alcohol, Methyl nonyl carbinol, Undecan-2-ol, 2-Hydroxyundecane, or Undecylic alcohol, sec-, is a fatty alcohol . It is a volatile fatty alcohol that is reported to occur as a flavor component of coconut meat, cheese, and hopped beer .


Synthesis Analysis

2-Undecanol is commonly produced by the reduction of undecanal, the analogous aldehyde . In one synthesis method, 2-undecanone was reduced with sodium metal in alcohol . Another method involved the reduction of 2-undecanone with hydrogen at 200°C and 6.9 MPa (1000 psi) for 3 hours, resulting in the formation of 2-sec-undecylethanol (87.1%), 2-undecanol (7.0%), and 2-methyl-2-nonyl-1,3-dioxolane (0.9%) .


Molecular Structure Analysis

The molecular formula of 2-Undecanol is C11H24O . The molecular weight is 172.3077 . The IUPAC Standard InChI is InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 .


Physical And Chemical Properties Analysis

2-Undecanol is a colorless, water-insoluble liquid with a melting point of 19°C and a boiling point of 243°C . It has a floral citrus-like odor and a fatty taste . The density is 0.8±0.1 g/cm3 .

Scientific Research Applications

Liquid Phase Microextraction

  • 2-Undecanol has been used in microextraction methods for extracting and determining compounds in aqueous samples. It is involved in processes like gas chromatography for analyzing various substances, indicating its efficiency in separation techniques (Sobhi et al., 2008).

Microbial Utilization Studies

  • Research on soil microorganisms revealed their capability to degrade long-chain methyl ketones into products like 1-undecanol, suggesting a biological mechanism involving subterminal oxidation (Forney et al., 1967).

Environmental Sample Analysis

  • 2-Undecanol is utilized in innovative extraction techniques for determining trace amounts of pollutants in environmental samples. This application is vital for monitoring environmental contamination (Khalili Zanjani et al., 2007).

Heavy Metal Detection

  • Its role in new extraction methods for heavy metals in soil and vegetables is significant. This research highlights its potential in food safety and environmental protection (Habibollahi et al., 2018).

Mass Spectrometry

  • In the field of mass spectrometry, 2-Undecanol is involved in the study of aliphatic alcohols, enhancing our understanding of molecular structures and interactions (Ohashi & Nakayama, 1978).

Chemical Synthesis

  • It serves as a building block in chemical synthesis, enabling the creation of complex molecules with potential applications in various fields (Kametani et al., 1990).

Phase Equilibrium Studies

  • The study of phase equilibrium in systems involving 2-Undecanol contributes to our understanding of liquid-liquid and solid-liquid interactions, which is crucial in chemical engineering (Gomis et al., 2016).

Iron Speciation

  • In the field of speciation, 2-Undecanol is used for separating and identifying different forms of iron in water samples, highlighting its importance in analytical chemistry (Moghadam et al., 2011).

Biodegradation Studies

  • Studies on biodegradation processes use 2-Undecanol for understanding the microbial breakdown of pollutants, contributing to environmental biotechnology (Tomei et al., 2008).

Safety And Hazards

2-Undecanol can irritate the skin, eyes, and lungs. Ingestion can be harmful, with the approximate toxicity of ethanol . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

undecan-2-ol
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InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XMUJIPOFTAHSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2058673
Record name 2-Undecanol
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Molecular Weight

172.31 g/mol
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Physical Description

Colorless liquid; [MSDSonline], Liquid, colourless liquid
Record name 2-Undecanol
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Boiling Point

232.00 to 233.00 °C. @ 760.00 mm Hg
Record name 2-Undecanol
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Solubility

0.197 mg/mL at 25 °C, insoluble in water; soluble in alcohol and ether
Record name 2-Undecanol
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Density

0.828-0.831 (20°)
Record name 2-Undecanol
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Product Name

2-Undecanol

CAS RN

1653-30-1
Record name (±)-2-Undecanol
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Record name 2-Undecanol
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Record name 2-Undecanol
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Record name Undecan-2-ol
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Record name 2-UNDECANOL
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Record name 2-Undecanol
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Melting Point

-11.00 to -9.00 °C. @ 760.00 mm Hg
Record name 2-Undecanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
AM Api, D Belsito, S Biserta… - Food and …, 2021 - fragrancematerialsafetyresource …
… are no safety concerns for 2-undecanol for skin sensitization … on ultraviolet (UV) spectra; 2undecanol is not expected to be … I material; the exposure to 2-undecanol is below the TTC (1.4 …
DR Hall, DI Farman, JV Cross, TW Pope… - Journal of chemical …, 2009 - Springer
… The three minor components were each present at approximately 30% of the major component and were identified as 2-undecanone, (S)-2-acetoxyundecane, and (S)-2-undecanol by …
Number of citations: 30 link.springer.com
C Longhurst, R Baker, PE Howse - Insect Biochemistry, 1980 - Elsevier
… 2-Undecanol was synthesised by by the sodium borohydride reduction of 2-undecanone. Per±lien was synthesized by the coupling reaction of 1,1-dimethyl-n-allylnickel bromide with 3-…
Number of citations: 16 www.sciencedirect.com
NC Deno, JO Turner - The Journal of Organic Chemistry, 1966 - ACS Publications
… A LiAlH, reduction in ether converted the ketone quantitatively to 1 l-phenyl-2-undecanol, bp 133-… CHsMgI quantitatively produced 2-methyl-l l-phenyl-2-undecanol,bp 130-131 (7 mm). …
Number of citations: 45 pubs.acs.org
AAC Moliterno, CBC Martins, D Szczerbowski… - Journal of chemical …, 2017 - Springer
… Pure enantiomers of 2-undecanol were … of 2-undecanol, reference samples of (R)- and (S)-2-undecanol were obtained through kinetic enzymatic resolution of racemic 2-undecanol, …
Number of citations: 5 link.springer.com
F Aflaki, V Ghoulipour, N Saemian… - Analytical Methods, 2014 - pubs.rsc.org
… The derivatized BAs were extracted from basic aqueous solutions by 2-undecanol for direct … In the proposed method, we used 2-undecanol, which is a common extraction solvent in …
Number of citations: 47 pubs.rsc.org
R Habib, A Mohyuddin, Z Khan… - scientific inquiry and …, 2017 - journals.umt.edu.pk
… azedarach showed a highly complex profile, containing ketones, ethers, fatty acid derivatives, methyl esters, 1,3-dipalmitate, 7,8-dihydrocarpesterol, and 2Undecanol. This study will be …
Number of citations: 6 journals.umt.edu.pk
M Mudhafar, I Zainol, CN Jaafar… - Indian Journal of …, 2020 - researchgate.net
… exhibited high percentage in the leaves, which are 1-azabicyclo (3.1.0) hexane with the composition of 12.16%, Pyridine, 2, 3, 4, 5tetrahydro-3-methyl with 17.03%, and 2-Undecanol …
Number of citations: 17 www.researchgate.net
H Hamada, M Shiromoto, M Funahashi… - The Journal of …, 1996 - ACS Publications
Lipase-catalyzed esterification was successfully utilized for the optical resolution of 1,1,1-trifluoro-2-alkanol 1 when racemic 1 was treated with lipase from Candida antarctica in hexane …
Number of citations: 50 pubs.acs.org
A Drioiche, S Amine, S Boutahiri, S Saidi… - Journal of Essential …, 2020 - Taylor & Francis
… 2-undecanol (2.87 %) and 2-undecanol acetate (2.13 %). Phytochemical screening of aerial parts of Ruta montana L. revealed the presence of alkaloids, mucilages, triterpenes, sterols, …
Number of citations: 12 www.tandfonline.com

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